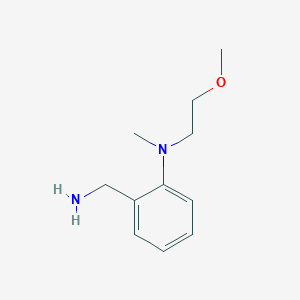

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(7-8-14-2)11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHMKIBCELMPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with formaldehyde and aniline under acidic conditions to form the desired product. The reaction typically proceeds as follows:

Step 1: Reaction of 2-methoxyethylamine with formaldehyde to form an intermediate.

Step 2: Condensation of the intermediate with aniline in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aniline Derivatives

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(Aminomethyl)-N-(2-methoxyethyl)-N-methylaniline | C₁₀H₁₆N₂O | –NHCH₂C₆H₃(CH₂NH₂), –N(CH₃)(CH₂CH₂OCH₃) | 180.25 | Dual N-alkylation, polar groups |

| N-Ethyl-N-Methylaniline | C₉H₁₃N | –N(CH₃)(CH₂CH₃) | 135.21 | Simple N-alkylation |

| N,N-Dimethylaniline | C₈H₁₁N | –N(CH₃)₂ | 121.18 | Industrial solvent |

| 2-(2-Methoxyethyl)-Aniline | C₉H₁₃NO | –NH₂, –CH₂CH₂OCH₃ at 2-position | 151.21 | Single N-substitution |

| ZP4 (Zinpyr-4) | C₃₂H₂₈ClN₅O₄ | –N(CH₃)(CH₂-bis-pyridylmethyl), xanthone core | 600.05 | Fluorescent sensor for Zn²⁺ |

Key Observations:

N-Alkylation Complexity :

- The target compound has dual N-substituents (methyl and methoxyethyl), enhancing solubility in polar solvents compared to simpler analogs like N,N-dimethylaniline .

- In contrast, N-ethyl-N-methylaniline lacks polar oxygen atoms, reducing its hydrophilic character .

Functional Group Impact: The aminomethyl group (–CH₂NH₂) at the 2-position introduces a reactive primary amine, enabling participation in condensation or coordination reactions (e.g., in ZP4, a similar group binds Zn²⁺) . Methoxyethyl groups (–CH₂CH₂OCH₃) improve water miscibility, as seen in N-(2-hydroxyethyl)-N-methylaniline derivatives used in dye synthesis .

Physicochemical Properties

Table 2: Property Comparison

| Compound Name | Boiling Point (°C) | Solubility | Applications |

|---|---|---|---|

| This compound | Not reported | Soluble in polar organic solvents | Pharmaceutical intermediates, sensors |

| N,N-Dimethylaniline | 194 | Miscible with hydrocarbons | Solvent, dye synthesis |

| ZP4 | >300 (decomposes) | DMSO, aqueous buffers | Biological Zn²⁺ imaging |

| 2-(2-Methoxyethyl)-Aniline | 213 | Hot water, ethanol | Intermediate for silylated compounds |

Key Observations:

- Thermal Stability : The target compound’s stability is inferred from analogs; methoxyethyl groups generally lower volatility compared to methyl or ethyl substituents .

- Solubility : The methoxyethyl group enhances solubility in aqueous-organic mixtures, contrasting with hydrophobic N,N-dimethylaniline .

Biological Activity

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biomolecules. The aminomethyl group allows for the formation of hydrogen bonds, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Enzyme inhibition

- Receptor modulation

- Anticancer properties

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxyethylamine | Lacks aniline ring | Limited biological activity |

| N-Methylaniline | Simpler structure | Moderate biological activity |

The unique combination of the aminomethyl, 2-methoxyethyl, and methyl substituents on the aniline ring enhances its potential for diverse biological applications.

Anticancer Activity

A study exploring Mannich bases, which include compounds like this compound, demonstrated significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity was attributed to mechanisms such as DNA alkylation and disruption of mitochondrial function .

Enzyme Inhibition

Research has shown that related compounds exhibit enzyme inhibition properties. For instance, certain derivatives have been reported to inhibit carbonic anhydrase (CA) enzymes selectively, which is critical in cancer therapy. The IC50 values for these inhibitors ranged from 10.93 nM to 25.06 nM for CA IX, indicating potent activity .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Anticancer : Significant cytotoxicity against multiple cancer cell lines.

- Enzyme Inhibition : Effective against specific enzymes like carbonic anhydrases.

- Potential Antimicrobial Activity : Some derivatives show promise against bacterial growth.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline with high purity?

- Methodological Answer : The compound can be synthesized via catalytic hydroamination or oxidative polymerization. For instance, Ru₃(CO)₁₂ catalyzes regioselective insertion of alkynes into N–H bonds of aromatic amines, as demonstrated in Ru-catalyzed hydroamination . Alternatively, oxidative polymerization using ammonium persulfate (APS) in acidic conditions at low temperatures (5°C) yields substituted polyanilines, though solvent choice and monomer-to-oxidizer ratios (e.g., 1:1 molar ratio of N-methylaniline:APS) critically influence yield and polymer structure . Purification via column chromatography (using polar solvents like ethyl acetate/hexane mixtures) or recrystallization (e.g., from hot water or ethanol) is recommended to isolate the pure product.

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms amine functionalization. For example, the methoxyethyl group’s protons resonate at δ 3.3–3.6 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to validate molecular geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~222.3 for C₁₁H₁₈N₂O) and fragmentation patterns .

- Chromatography : Fast GC with surrogate standards (e.g., phenol-d₆) ensures purity assessment and quantitation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model thermochemical properties, with average deviations <3 kcal/mol for atomization energies .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and larger sets (e.g., cc-pVTZ) for electronic structure analysis.

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aminomethyl group’s lone pair may dominate HOMO localization, suggesting reactivity toward electrophiles .

Q. What strategies prevent the formation of carcinogenic N-nitroso derivatives during storage or reactions?

- Methodological Answer :

- Acidic Stabilizers : Use ascorbic acid (1–5 mM) to scavenge nitrosating agents (e.g., NO₂⁻), blocking nitrosation of secondary amines .

- Storage Conditions : Store under inert gas (N₂/Ar) at ≤4°C to minimize oxidative degradation.

- Analytical Monitoring : Employ LC-MS/MS with transitions like m/z 222→164 to detect nitroso byproducts at ppb levels .

Q. How does the compound function in fluorescent sensors for metal ions?

- Methodological Answer : Derivatives like ZP4 (a Zn²⁺ sensor) utilize the N-methylaniline backbone as a chelating moiety. The aminomethyl group coordinates metals, inducing fluorescence via photoinduced electron transfer (PET) inhibition. Key steps:

- Synthesis : Couple the amine to a fluorophore (e.g., xanthone) via a convergent strategy .

- Validation : Measure quantum yield (Φ ≥0.4) and dissociation constants (Kd <1 nM) using titration assays with ZnCl₂ .

Q. How can contradictory data on catalytic efficiency in hydroamination be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 70% vs. 90% with Ru vs. Pd catalysts) arise from:

- Substrate Scope : Electron-deficient alkynes show lower reactivity with Ru catalysts .

- Experimental Design : Control oxygen/moisture levels rigorously (e.g., glovebox synthesis) and optimize catalyst loading (e.g., 5 mol% Ru₃(CO)₁₂) .

- Computational Validation : Compare transition-state energies (DFT) to identify rate-limiting steps across catalysts .

Q. What role does the methoxyethyl group play in pharmacological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.